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molecular formula C15H16O B1345090 3,3-Diphenylpropanol CAS No. 20017-67-8

3,3-Diphenylpropanol

Cat. No. B1345090
M. Wt: 212.29 g/mol
InChI Key: IDCXQMVSIIJUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03944590

Procedure details

3.2 G of diphenyl-ethyl-carbinol, 1.9 g of isocyanate acetic acid ethyl ester and 1.6 ml of pyridine are heated at 50° C for 72 hours. The solution is diluted with 50 ml of ether, washed several times at 0° C with 0.1-molar citric acid solution and water, dried over sodium sulfate, and completely evaporated under reduced pressure. After elimination of 2.3 g of diphenylethylcarbinol by means of petroleum ether, 1,1-diphenyl-propyloxycarbonyl-glycine-ethyl ester is obtained in the form of an oil; Rf = 0.2 in the thin-layer chromatogram in chloroform.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
isocyanate acetic acid ethyl ester
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)([CH2:9][CH3:10])O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O:19]C(=O)C)C.[N-]=C=O.N1C=CC=CC=1>CCOCC>[C:1]1([CH:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:9][CH2:10][OH:19])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(O)(CC)C1=CC=CC=C1
Name
isocyanate acetic acid ethyl ester
Quantity
1.9 g
Type
reactant
Smiles
C(C)OC(C)=O.[N-]=C=O
Name
Quantity
1.6 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed several times at 0° C with 0.1-molar citric acid solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
completely evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CCO)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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